(2R,3S,7R,9R,10R,11R,13S,E)-10-(((2S,3R,4S,6R)-3-(Benzoyloxy)-4-(dimethylamino)-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-13-fluoro-9-methoxy-3,5,7,9,11,13-hexamethyl-6,12,14-trioxooxacyclotetradec-4-en-3-yl 1H-imidazole-1-carboxylate
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Overview
Description
The compound “(2R,3S,7R,9R,10R,11R,13S,E)-10-(((2S,3R,4S,6R)-3-(Benzoyloxy)-4-(dimethylamino)-6-methyltetrahydro-2H-pyran-2-yl)oxy)-2-ethyl-13-fluoro-9-methoxy-3,5,7,9,11,13-hexamethyl-6,12,14-trioxooxacyclotetradec-4-en-3-yl 1H-imidazole-1-carboxylate” is a complex organic molecule with a variety of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of various intermediate compounds. The reaction conditions typically involve the use of specific reagents, solvents, and catalysts to achieve the desired transformations. Detailed synthetic routes would include:
Step 1: Formation of the tetrahydro-2H-pyran-2-yl intermediate.
Step 2: Introduction of the benzoyloxy and dimethylamino groups.
Step 3: Formation of the oxacyclotetradec-4-en-3-yl core.
Step 4: Final coupling with the imidazole-1-carboxylate group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon).
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. Detailed studies would be required to elucidate the exact pathways involved.
Properties
Molecular Formula |
C41H56FN3O11 |
---|---|
Molecular Weight |
785.9 g/mol |
IUPAC Name |
[(2R,3S,4Z,7R,9R,10R,11R,13S)-10-[(2S,3R,4S,6R)-3-benzoyloxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy-2-ethyl-13-fluoro-9-methoxy-3,5,7,9,11,13-hexamethyl-6,12,14-trioxo-1-oxacyclotetradec-4-en-3-yl] imidazole-1-carboxylate |
InChI |
InChI=1S/C41H56FN3O11/c1-12-30-39(6,56-38(50)45-19-18-43-23-45)21-24(2)31(46)25(3)22-40(7,51-11)34(27(5)33(47)41(8,42)37(49)53-30)55-36-32(29(44(9)10)20-26(4)52-36)54-35(48)28-16-14-13-15-17-28/h13-19,21,23,25-27,29-30,32,34,36H,12,20,22H2,1-11H3/b24-21-/t25-,26-,27+,29+,30-,32-,34-,36+,39+,40-,41+/m1/s1 |
InChI Key |
SXWSSTURFOHOTD-OWVKWGBJSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@](/C=C(\C(=O)[C@@H](C[C@@]([C@@H]([C@H](C(=O)[C@](C(=O)O1)(C)F)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)OC(=O)C3=CC=CC=C3)(C)OC)C)/C)(C)OC(=O)N4C=CN=C4 |
Canonical SMILES |
CCC1C(C=C(C(=O)C(CC(C(C(C(=O)C(C(=O)O1)(C)F)C)OC2C(C(CC(O2)C)N(C)C)OC(=O)C3=CC=CC=C3)(C)OC)C)C)(C)OC(=O)N4C=CN=C4 |
Origin of Product |
United States |
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